molecular formula C9H24Br2N2 B085699 N,N,N,N',N',N'-Hexamethyl-1,3-propanediaminium dibromide CAS No. 13440-12-5

N,N,N,N',N',N'-Hexamethyl-1,3-propanediaminium dibromide

Cat. No.: B085699
CAS No.: 13440-12-5
M. Wt: 320.11 g/mol
InChI Key: GDVWHZUHXUQPDF-UHFFFAOYSA-L
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Description

N,N,N,N’,N’,N’-Hexamethyl-1,3-propanediaminium dibromide: is a quaternary ammonium compound with the molecular formula C9H24Br2N2. It is commonly used in various chemical and industrial applications due to its unique properties. The compound is known for its high solubility in water and its ability to act as a phase transfer catalyst in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N,N’,N’,N’-Hexamethyl-1,3-propanediaminium dibromide typically involves the quaternization of N,N,N’,N’-tetramethyl-1,3-propanediamine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods: In industrial settings, the production of N,N,N,N’,N’,N’-Hexamethyl-1,3-propanediaminium dibromide is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted and purified.

Chemical Reactions Analysis

Types of Reactions: N,N,N,N’,N’,N’-Hexamethyl-1,3-propanediaminium dibromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ions are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted ammonium salts.

    Oxidation: N-oxides are formed.

    Reduction: Secondary amines are produced.

Scientific Research Applications

N,N,N,N’,N’,N’-Hexamethyl-1,3-propanediaminium dibromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst to facilitate reactions between reactants in different phases.

    Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is used in the formulation of certain pharmaceuticals and as an intermediate in drug synthesis.

    Industry: The compound is utilized in the production of surfactants, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,N,N’,N’,N’-Hexamethyl-1,3-propanediaminium dibromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) by forming ion pairs with the reactants. This increases the reaction rate and efficiency. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Hexamethylphosphoramide: Another quaternary ammonium compound with similar solubility and catalytic properties.

    Tetramethylammonium Bromide: A simpler quaternary ammonium salt with similar uses in phase transfer catalysis.

    Trimethylamine N-oxide: A related compound used in oxidation reactions.

Uniqueness: N,N,N,N’,N’,N’-Hexamethyl-1,3-propanediaminium dibromide is unique due to its specific structure, which provides enhanced solubility and reactivity compared to other quaternary ammonium compounds. Its ability to act as a phase transfer catalyst in a wide range of reactions makes it particularly valuable in both research and industrial applications.

Properties

IUPAC Name

trimethyl-[3-(trimethylazaniumyl)propyl]azanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H24N2.2BrH/c1-10(2,3)8-7-9-11(4,5)6;;/h7-9H2,1-6H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVWHZUHXUQPDF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC[N+](C)(C)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60928599
Record name N~1~,N~1~,N~1~,N~3~,N~3~,N~3~-Hexamethylpropane-1,3-bis(aminium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13440-12-5
Record name Ammonium, trimethylenebis(trimethyl-, dibromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013440125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~1~,N~1~,N~3~,N~3~,N~3~-Hexamethylpropane-1,3-bis(aminium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

A: The study investigates the hydration properties of tetramethylammonium and trimethylammonium bromide and chloride salts using thermodynamic and infrared spectroscopic techniques []. This provides insights into the stability and stoichiometry of hydrates formed by these salts, which is essential for understanding their behavior in solution and potential applications.

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